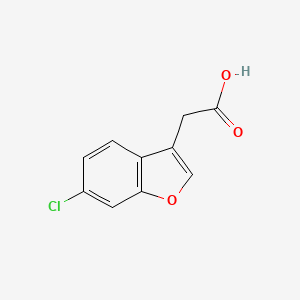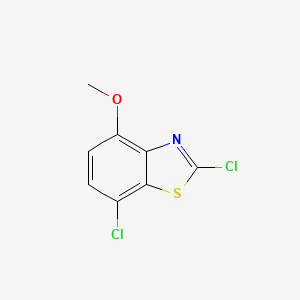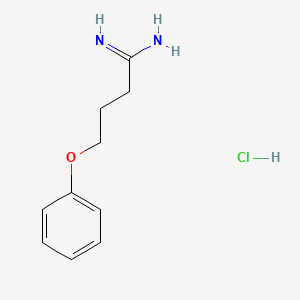
4-Phenoxybutanimidamide hydrochloride
説明
4-Phenoxybutanimidamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as PB1 or N-(4-phenoxybutyl)acetamide hydrochloride. PB1 is a potent inhibitor of a specific enzyme that plays a key role in several physiological processes.
科学的研究の応用
1. Physicochemical Compatibility and Emulsion Stability
A study by Gersonde et al. (2016) explored the physicochemical compatibility and emulsion stability of propofol with various sedatives and analgesics, including 4-hydroxybutyric acid, which is structurally related to 4-Phenoxybutanimidamide hydrochloride. The research found physical incompatibilities when these substances were mixed, leading to a higher risk of emboli due to increased oil droplet fraction. This highlights the importance of understanding drug interactions in intensive care settings (Gersonde, Eisend, Haake, & Kunze, 2016).
2. Microsomal Hydroxylation
Research by Daly et al. (1969) demonstrated that acetanilide-4- 2 H is converted to 4-hydroxyacetanilide-3- 2 H during incubation with liver microsomal preparations. This study provides insights into the enzymatic processes involving compounds like this compound and how they are metabolized in the liver, emphasizing the importance of understanding metabolic pathways in pharmacology (Daly, Jerina, Farnsworth, & Guroff, 1969).
3. Tissue Engineering Materials
Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), in developing medical devices and tissue engineering applications. Given the similarity to this compound, this research is relevant for understanding the potential of such compounds in biomedical applications, including the development of sutures, repair patches, and other medical devices (Chen & Wu, 2005).
4. Enzymatic Hydroxylation in Pharmacology
A study by Lewandowski et al. (1991) developed a method for the separation of acetanilide and its hydroxylated metabolites, which is crucial for understanding the metabolism of drugs like this compound. This research contributes to the field of pharmacology by providing methods to analyze how drugs are metabolized and transformed in the body (Lewandowski, Chui, Levi, & Hodgson, 1991).
特性
IUPAC Name |
4-phenoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAHLHLXRFANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
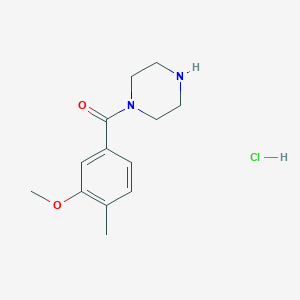
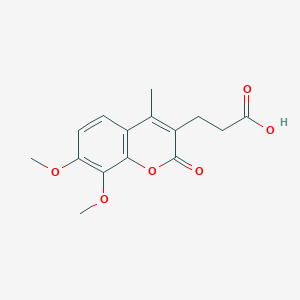
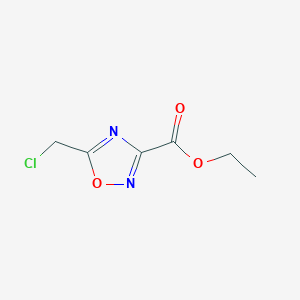
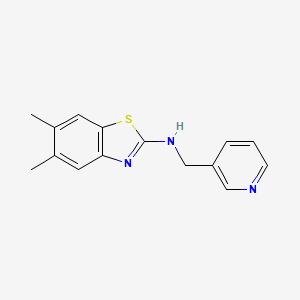
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)

![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
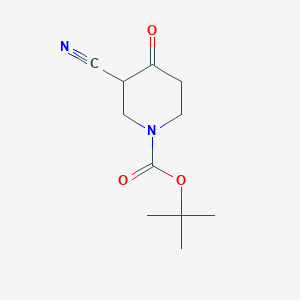
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
